molecular formula C21H17ClN4O2S2 B2854326 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-98-8

2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2854326
CAS No.: 901258-98-8
M. Wt: 456.96
InChI Key: ZRNDCHZKZGEQSN-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique structure combining imidazole, thiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazole and thiazole rings, followed by their functionalization and coupling.

    Formation of Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amines or reduced imidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (R-X).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced imidazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole share structural similarities and are known for their broad range of biological activities.

    Thiazole Derivatives: Thiazole-containing compounds are also widely studied for their medicinal properties.

    Imidazole Derivatives: Imidazole-based compounds are known for their roles in pharmaceuticals and as enzyme inhibitors.

Uniqueness

What sets 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE apart is its combination of these three distinct moieties, potentially offering a unique profile of biological activity and chemical reactivity that is not seen in simpler analogs.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-28-16-8-4-14(5-9-16)19-25-18(13-2-6-15(22)7-3-13)20(26-19)30-12-17(27)24-21-23-10-11-29-21/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDCHZKZGEQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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